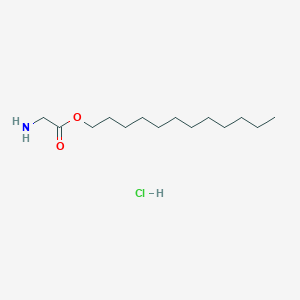

Glycine lauryl ester hydrochloride

Übersicht

Beschreibung

Glycine lauryl ester hydrochloride is a derivative of glycine, an amino acid, and is known for its surfactant properties. It is commonly used in various industrial and biomedical applications due to its ability to reduce surface tension and form micelles in aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycine lauryl ester hydrochloride can be synthesized through the esterification of glycine with lauryl alcohol in the presence of an acid catalyst. The reaction typically involves heating glycine and lauryl alcohol with a strong acid such as hydrochloric acid to form the ester. The reaction conditions include maintaining a temperature of around 100°C and using an excess of lauryl alcohol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Glycine lauryl ester hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to glycine and lauryl alcohol.

Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Glycine and lauryl alcohol.

Oxidation: Lauric acid and glycine.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Glycine lauryl ester hydrochloride is classified as an amide and a surfactant. It appears as a white solid and is soluble in water. Its structure features a hydrophobic lauryl group attached to the amino acid glycine, enhancing its surfactant properties. The molecular weight of GLEH is approximately 279.85 g/mol.

Biological Applications

Cell Lysis and Membrane Solubilization

- GLEH is utilized as a mild detergent in cell lysis buffers, effectively disrupting cell membranes to extract proteins and other biomolecules. This application is crucial in proteomics and molecular biology studies.

Antimicrobial Properties

- Research indicates that GLEH possesses antimicrobial activity against various bacterial strains, making it a candidate for use in antimicrobial formulations.

Drug Delivery Systems

- GLEH enhances membrane permeability, suggesting potential applications in drug delivery systems where improved absorption of therapeutic agents is desired.

Surfactant Properties

GLEH's unique balance between hydrophilic and hydrophobic characteristics allows it to function efficiently as a surfactant in various formulations, including:

- Emulsifiers : Used in cosmetic and pharmaceutical products to stabilize emulsions.

- Cleaning Agents : Effective in formulations requiring mild yet effective cleaning properties.

Case Study 1: Cell Lysis Efficiency

A study investigated the efficiency of GLEH in lysing mammalian cells compared to traditional detergents. Results indicated that GLEH provided comparable lysis with reduced protein denaturation, making it suitable for sensitive applications such as enzyme assays.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of GLEH against common pathogens. The findings demonstrated significant inhibition of bacterial growth, suggesting its potential use in formulating antimicrobial agents for healthcare products.

Wirkmechanismus

The mechanism of action of glycine lauryl ester hydrochloride primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and air, forming micelles that can encapsulate hydrophobic molecules. This property is crucial in its applications in drug delivery and personal care products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Lauroyl glycine lauryl ester: Similar in structure but with different surfactant properties.

N-Lauroyl serine lauryl ester: Another amino acid ester with comparable applications but different efficacy in certain uses.

Uniqueness

Glycine lauryl ester hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in forming stable micelles and enhancing solubility in aqueous solutions. This balance is not as optimal in some of its similar compounds, which may have different chain lengths or functional groups .

Biologische Aktivität

Glycine lauryl ester hydrochloride, also known as dodecyl glycinate hydrochloride, is a surfactant derived from glycine with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and antimicrobial activity.

- Molecular Formula : C₁₄H₃₀ClNO₂

- Molecular Weight : 279.85 g/mol

- CAS Number : 16194-11-9

- Boiling Point : 347.7°C at 760 mmHg

The biological activity of this compound largely stems from its structure, which allows it to interact effectively with biological membranes. The compound functions through:

- Membrane Disruption : The hydrophobic alkyl chain interacts with lipid bilayers, leading to alterations in membrane architecture. This interaction promotes the transport of intracellular constituents across cell membranes, which is crucial for antimicrobial action .

- Electrostatic Interactions : As a cationic surfactant, it exhibits strong electrostatic interactions with negatively charged components of bacterial membranes, enhancing its effectiveness against various pathogens .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound are comparable to those of other well-known antimicrobial agents, demonstrating its potential as an effective biocide .

- Effectiveness Against Pathogens : It exhibits potent activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, with mechanisms involving membrane depolarization and disruption leading to cell death .

Case Studies

- Antimicrobial Efficacy Study :

- Cosmetic Applications :

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Activity Against | Notes |

|---|---|---|---|

| This compound | 32 | S. aureus | Effective against Gram-positive bacteria |

| Sodium Lauryl Sulfate | 64 | S. aureus | Commonly used surfactant |

| Benzalkonium Chloride | 16 | E. coli | Stronger biocide but more toxic |

Eigenschaften

IUPAC Name |

dodecyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQABHIYZDIJESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614405 | |

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-11-9 | |

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.